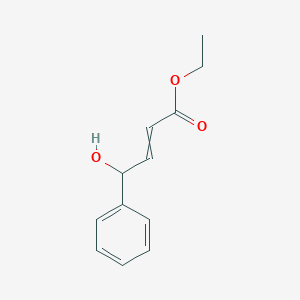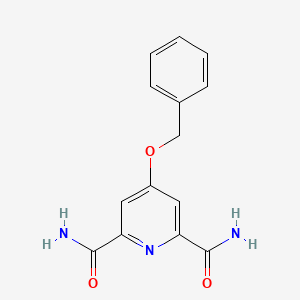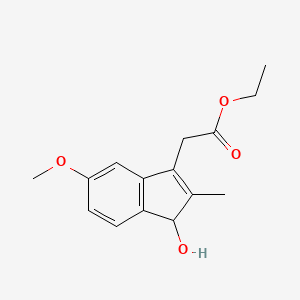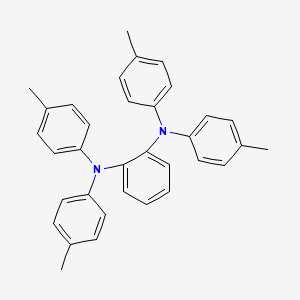
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one is an organic compound with a complex structure that includes a fluorine atom, a hydroxy group, a methoxyphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of a fluorinated benzaldehyde with a phenylacetylene under basic conditions to form an intermediate compound.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenyl and phenyl groups can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-hydroxy-1-phenylpropan-1-one: Lacks the methoxy group, which may affect its biological activity.
3-Hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one: Lacks the fluorine atom, which may influence its chemical reactivity and pharmacokinetics.
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)propan-1-one: Lacks the phenyl group, which may alter its interaction with biological targets.
Uniqueness
2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one is unique due to the presence of both the fluorine atom and the methoxyphenyl group, which can enhance its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
495418-38-7 |
|---|---|
Molecular Formula |
C16H15FO3 |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
2-fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C16H15FO3/c1-20-13-9-7-12(8-10-13)16(19)14(17)15(18)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3 |
InChI Key |
ANJXNIQBQUFXAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C(C2=CC=CC=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)


![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)
![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)

![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)


![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)
